3-(Cyclopentylamino)phenol Hydrochloride

Physicochemical Profiling Lipophilicity m-Aminophenol Derivatives

3-(Cyclopentylamino)phenol Hydrochloride delivers quantifiably superior oxidative hair dye performance over generic m-aminophenol couplers. The cyclopentyl substitution elevates lipophilicity (XLogP3 2.8, Δ1.9 vs. m-aminophenol) and reduces TPSA (32.3 Ų), enabling enhanced dye uptake, targeted brown shade development, and exceptional fastness to light, heat, and permanent waving. The hydrochloride salt ensures consistent aqueous solubility and long-term storage stability—critical for reproducible formulation and assay work. Procure with confidence for R&D and industrial hair color innovation.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B13843131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylamino)phenol Hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H
InChIKeyVDZOVOQAHXHXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentylamino)phenol Hydrochloride: Technical Specifications and Supply Characteristics for Research and Industrial Sourcing


3-(Cyclopentylamino)phenol Hydrochloride is a synthetic organic compound characterized by a phenolic core substituted with a cyclopentylamino group and presented as a hydrochloride salt. The free base, 3-(cyclopentylamino)phenol (CAS 104903-49-3), has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [1]. The hydrochloride salt (CAS not assigned) has a molecular weight of 213.7 g/mol . The compound exhibits moderate lipophilicity with a computed XLogP3 value of 2.8 and a topological polar surface area (TPSA) of 32.3 Ų, indicating balanced physicochemical properties suitable for both aqueous and organic environments [1]. Its primary documented application is as an oxidative hair dye coupler intermediate, where it contributes to the formation of brown shades with high fastness properties [2].

Why 3-(Cyclopentylamino)phenol Hydrochloride Cannot Be Replaced by Generic m-Aminophenol Derivatives


Generic substitution of 3-(Cyclopentylamino)phenol Hydrochloride with simpler m-aminophenol analogs is not scientifically justified due to fundamental differences in physicochemical properties and application-specific performance. The cyclopentyl substitution significantly alters lipophilicity, steric bulk, and electronic distribution relative to unsubstituted or N-alkyl m-aminophenols, which directly impacts dye formation kinetics, color shade development, and fastness properties in oxidative hair dye systems [1]. The hydrochloride salt form further enhances aqueous solubility and formulation compatibility compared to the free base, a critical factor for reproducible experimental and industrial processes . These differences are quantifiable and directly affect procurement decisions when consistent, high-quality results are required.

3-(Cyclopentylamino)phenol Hydrochloride: Quantifiable Differentiation Against Closest Analogs and In-Class Candidates


Lipophilicity (XLogP3) of 3-(Cyclopentylamino)phenol Free Base Versus m-Aminophenol

3-(Cyclopentylamino)phenol exhibits significantly higher lipophilicity than unsubstituted m-aminophenol, as measured by computed XLogP3 values. This difference directly influences membrane permeability, formulation behavior, and dye uptake in hair fiber applications [1].

Physicochemical Profiling Lipophilicity m-Aminophenol Derivatives

Topological Polar Surface Area (TPSA) Comparison with N-Methyl-3-aminophenol

The TPSA of 3-(Cyclopentylamino)phenol is moderately lower than that of N-methyl-3-aminophenol, reflecting reduced polarity and increased potential for passive diffusion through lipid-rich barriers such as the hair cuticle [1].

Physicochemical Profiling Polar Surface Area m-Aminophenol Derivatives

Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt form of 3-(Cyclopentylamino)phenol demonstrates markedly improved aqueous solubility compared to the free base, a critical attribute for reproducible liquid formulation and aqueous-based assays .

Formulation Science Salt Selection Solubility Enhancement

Oxidative Hair Dye Performance: N-Cyclopentyl vs. Unsubstituted m-Aminophenol Couplers

In oxidative hair dye formulations, N-cycloalkyl-3-aminophenol couplers containing a cyclopentyl substituent (n=5) produce shades of brown with high fastness to light, heat, and cold waving, whereas unsubstituted m-aminophenol couplers yield browns that are unsatisfactory with regard to fastness properties, naturalness, brilliance, and depth of color [1].

Cosmetic Chemistry Hair Dye Formulation Coupler Performance

3-(Cyclopentylamino)phenol Hydrochloride: Validated Application Scenarios Based on Quantitative Differentiation


Formulation of High-Fastness Oxidative Hair Dyes Requiring Natural Brown Shades

Procurement of 3-(Cyclopentylamino)phenol Hydrochloride is indicated for development of oxidative hair dye compositions targeting brown shades with superior fastness to light, heat, and permanent waving chemicals. The compound's documented performance as a coupler intermediate, in conjunction with primary intermediates such as p-phenylenediamine, yields color outcomes that significantly surpass those achieved with conventional m-aminophenol couplers [1]. The hydrochloride salt form further ensures consistent aqueous solubility during formulation [2].

Physicochemical Optimization of m-Aminophenol-Derived Research Tools

For research applications requiring m-aminophenol derivatives with enhanced lipophilicity and reduced polar surface area for improved membrane permeability, 3-(Cyclopentylamino)phenol Hydrochloride offers a quantitatively validated profile. Its XLogP3 of 2.8 (Δ 1.9 vs. m-aminophenol) and TPSA of 32.3 Ų (9% lower than N-methyl analog) provide predictable pharmacokinetic and formulation advantages [1]. The hydrochloride salt enables straightforward preparation of aqueous stock solutions for in vitro assays.

Synthetic Intermediate for N-Cyclopentyl-Substituted Aromatic Compounds

The compound serves as a versatile building block for synthesis of N-cyclopentyl-substituted aromatic derivatives, leveraging the cyclopentylamino moiety as a lipophilic and sterically defined handle for subsequent chemical transformations. The hydrochloride salt form offers convenient handling and storage stability compared to the free base, reducing hygroscopicity and oxidative degradation during long-term inventory [1].

Technical Documentation Hub

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